Avicequinone C vs. Avicequinone B and Avicenol Analogs in Multi-Gene CRC Target Engagement
Avicequinone C was compared head-to-head against three other A. alba constituents (Avicenol B, Avicenol C, Avicequinone B) for its ability to interact with key colorectal cancer (CRC) driver genes [1]. Among all four compounds tested, Avicequinone C exhibited the best docking scores and formed stable interactions with the top three CRC hub genes—EGFR, PIK3CA, and JAK2—characterized by π-sigma, alkyl, and conventional hydrogen bonds [1].
| Evidence Dimension | Computational binding affinity and interaction stability with CRC hub genes (EGFR, PIK3CA, JAK2) |
|---|---|
| Target Compound Data | Avicequinone C: 'Best docking scores' and 'stable interactions' |
| Comparator Or Baseline | Avicenol B, Avicenol C, Avicequinone B: Lower-ranked docking scores and less favorable interactions |
| Quantified Difference | Rank order: Avicequinone C > Avicenol B/Avicenol C/Avicequinone B (exact scoring values not reported) |
| Conditions | Molecular docking and molecular dynamics simulations; network pharmacology and bioinformatics analysis |
Why This Matters
This direct comparative evidence identifies Avicequinone C as the most promising molecular candidate among its natural analogs for targeting CRC pathways, guiding procurement for targeted anticancer research.
- [1] Irham LM, Adikusuma W, Illian DN, Mazaya M, Mubaraq A, Ma'ruf M, Rizki NK, Mutia MS, Ali HM, Basyuni M. Deciphering anti-colorectal cancer potential of Avicennia alba bioactives via network pharmacology and in vitro validation. Sci Rep. 2025 Jul 31;15(1):27976. doi: 10.1038/s41598-025-12500-x. View Source
